molecular formula C15H22N2O2 B15269120 Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate

Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate

Cat. No.: B15269120
M. Wt: 262.35 g/mol
InChI Key: TUSWMPCPGXEWIY-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a phenyl ring substituted with a 1-aminocyclobutyl moiety. The Boc group enhances solubility and stability during synthesis, while the aminocyclobutyl substituent introduces conformational rigidity, which can influence binding affinity in target proteins .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-12-7-4-6-11(10-12)15(16)8-5-9-15/h4,6-7,10H,5,8-9,16H2,1-3H3,(H,17,18)

InChI Key

TUSWMPCPGXEWIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclobutyl phenyl derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives

Compound Name Key Substituents Molecular Formula Purity (%) HPLC Retention Time (min) Synthesis Method (Reference)
This compound 1-Aminocyclobutyl C₁₅H₂₂N₂O₂ - - Not specified
tert-Butyl (3-(7-Chloro-4,4-dimethyl-2-oxo-2H-pyrimido[4,5-d]oxazin-1-yl)phenyl)carbamate (18a) Pyrimido-oxazinone, Chloro, Dimethyl C₂₀H₂₄ClN₃O₄ - - 1,1′-Carbonyldiimidazole/CH₃CN
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d]oxazin-1-yl)phenyl)acrylamide (16c) Acrylamide, Piperazine, Methoxy C₃₃H₃₈N₈O₄ 99.34 9.37 Nucleophilic substitution
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate () 2-Aminoethylcyclobutyl C₁₁H₂₂N₂O₂ - - Not specified
tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate () Bicyclo[1.1.1]pentane, Aminomethyl C₁₁H₂₀N₂O₂ 95% - Silica gel chromatography

Key Observations:

Substituent Impact on Bioactivity: Compound 16c (acrylamide-piperazine derivative) exhibits high purity (99.34%) and shorter HPLC retention (9.37 min), suggesting polar characteristics suitable for aqueous solubility. This contrasts with the cyclobutyl-containing analogs, which likely exhibit increased lipophilicity due to their rigid, non-polar cyclobutane rings .

Synthetic Methodologies: Pyrimido-oxazinone derivatives (e.g., 18a) are synthesized using 1,1′-carbonyldiimidazole in acetonitrile, favoring cyclization reactions. In contrast, acrylamide derivatives (e.g., 16c) employ nucleophilic substitution under milder conditions .

Amino Group Positioning: The 1-aminocyclobutyl group in the target compound provides a constrained geometry that may optimize interactions with enzyme active sites, whereas the 2-aminoethylcyclobutyl analog () offers flexibility for hydrogen bonding .

Physicochemical and Stability Data

Table 2: Stability and Reactivity Comparison

Compound Name Stability Under Acidic Conditions Reactivity with Nucleophiles Thermal Decomposition (°C)
This compound Boc cleavage at pH < 3 Moderate >200 (estimated)
tert-Butyl (3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a) Stable at pH 4–8 High (Cl substitution) 180–190
tert-Butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate () Boc cleavage at pH < 4 High (hydroxyl group) 170–185

Key Observations:

  • The Boc group in the target compound is susceptible to cleavage under strong acidic conditions (pH < 3), a trait shared with other Boc-protected analogs (e.g., ) .
  • Chloro-substituted derivatives (e.g., 17a ) exhibit enhanced stability due to electron-withdrawing effects but are prone to nucleophilic displacement reactions .

Biological Activity

Tert-butyl N-[3-(1-aminocyclobutyl)phenyl]carbamate is a compound that has gained attention in pharmaceutical and biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, an aminocyclobutyl moiety, and a phenyl ring, contributing to its distinctive reactivity and biological interactions. Its chemical formula is C15H22N2O2, and it is characterized by the following structural attributes:

  • Tert-butyl group : Provides steric hindrance and influences solubility.
  • Aminocyclobutyl structure : May facilitate interactions with biological targets.
  • Phenyl ring : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aminomethyl group can participate in nucleophilic attacks on electrophilic centers in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The compound may bind to specific receptors, modulating cellular signaling pathways that are crucial for cell proliferation and survival.

Biological Activity Data

Recent studies have reported on the biological activities of similar carbamate derivatives. For instance, compounds structurally related to this compound have shown promising anti-inflammatory properties. A comparative analysis of various derivatives indicated significant variability in their biological effects:

CompoundBiological ActivityIC50 (μM)Notes
4aAnti-inflammatory0.5Effective in carrageenan-induced edema model
4bCytotoxicity0.8Induces apoptosis in cancer cell lines
4cEnzyme inhibition1.2Selective for COX-2 enzyme

Case Studies

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value ranging from 600 nM to 1 μM across different models. Apoptosis was confirmed via caspase-3 activation assays, indicating a mechanism involving programmed cell death .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds showed percentage inhibition values ranging from 39% to 54% within 9 to 12 hours post-administration . This suggests potential utility in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound can be contrasted with other carbamate derivatives:

Compound NameStructure TypeBiological Activity
Tert-butyl 3-(aminomethyl)phenylcarbamatePhenyl ring variantModerate anti-inflammatory
Tert-butyl N-[3-(aminomethyl)cyclobutyl]methylcarbamateCyclobutyl variantHigh cytotoxicity against glioma cells

The variations in structure significantly influence the biological activities observed, highlighting the importance of molecular design in drug discovery.

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